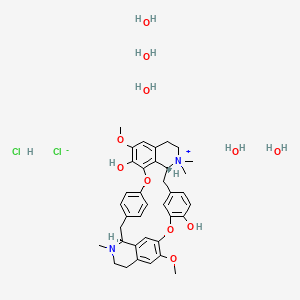

(+)-Tubocurarine chloride pentahydrate

描述

A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae.

See also: Tubocurarine (has active moiety) ... View More ...

Structure

3D Structure of Parent

属性

Key on ui mechanism of action |

Tubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity. It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors - in doing so, tubocurarine prevents depolarization of the affected nerves. This mechanism distinguishes tubocurarine and similars from other neuromuscular blocking agents and is the reason they are referred to as "non-depolarizing neuromuscular blockers". ... Tubocurarine combines with the nicotinic cholinergic receptor at the postjunctional membrane and thereby competitively blocks the transmitter action of acetylcholine. The influence of increasing concentrations of the competitive antagonist tubocurarine is to diminish progressively the amplitude of the postjunctional end-plate potential. The amplitude of this postjunctional potential may fall to below 70% of its initial value before it is insufficient to initiate the propagated muscle action potential ... Analysis of the antagonism of tubocurarine on single-channel events shows that it reduces the frequency of channel-opening events but does not affect the conductance or duration of opening for a single channel. |

|---|---|

CAS 编号 |

6989-98-6 |

分子式 |

C37H42Cl2N2O6 |

分子量 |

681.6 g/mol |

IUPAC 名称 |

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |

InChI |

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |

InChI 键 |

GXFZCDMWGMFGFL-KKXMJGKMSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |

手性 SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

规范 SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

外观 |

Solid powder |

熔点 |

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |

其他CAS编号 |

57-94-3 6989-98-6 |

物理描述 |

Solid |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |

产品来源 |

United States |

Historical Context and Foundational Pharmacological Investigations of + Tubocurarine

Early Pharmacological Studies and Elucidation of Neuromuscular Action

The availability of pure (+)-tubocurarine chloride allowed for detailed pharmacological studies that not only clarified its own mechanism of action but also profoundly advanced the understanding of neuromuscular physiology.

Early research with (+)-tubocurarine was instrumental in solidifying the concept of chemical neurotransmission. wikipedia.org Building on Claude Bernard's initial findings, Sir Henry Dale and his colleagues, in the 1930s, demonstrated that acetylcholine (B1216132) is the neurotransmitter responsible for neuromuscular transmission. wikipedia.org They further showed that the paralyzing effect of curare was due to its ability to block this transmission process. wikipedia.org (+)-Tubocurarine became a critical experimental tool for scientists studying the neuromuscular junction. By observing the effects of (+)-tubocurarine, researchers could dissect the sequence of events involved in muscle contraction, from nerve impulse arrival to muscle fiber depolarization. It was established that (+)-tubocurarine acts as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction. howmed.neted.ac.ukdrugbank.com This competitive antagonism means that (+)-tubocurarine binds to the same receptors as acetylcholine but does not activate them, thereby preventing acetylcholine from initiating muscle contraction. howmed.neted.ac.ukdrugbank.com

The study of (+)-tubocurarine was fundamental to the development of the concept of cholinoceptors, or acetylcholine receptors. The specific and competitive nature of its interaction with the receptors at the neuromuscular junction provided strong evidence for the existence of these specialized protein structures. howmed.net The ability of anticholinesterase agents like neostigmine (B1678181) to reverse the effects of (+)-tubocurarine further supported this concept. britannica.comhowmed.net By inhibiting the enzyme that breaks down acetylcholine, these agents increase the concentration of acetylcholine in the synaptic cleft, allowing it to more effectively compete with (+)-tubocurarine for receptor binding sites. This principle of competitive antagonism and its reversal became a cornerstone of pharmacology and was pivotal in the classification and understanding of different types of neurotransmitter receptors. howmed.neted.ac.uk The actions of (+)-tubocurarine helped to define the characteristics of what would later be classified as nicotinic acetylcholine receptors. howmed.net

Evolution of Neuromuscular Blocking Agent Research Initiated by (+)-Tubocurarine

The introduction of (+)-tubocurarine into clinical practice in 1942 was a watershed moment in anesthesiology, providing reliable muscle relaxation for surgical procedures. However, its use also revealed a number of undesirable side effects, which in turn catalyzed decades of research aimed at developing safer and more effective neuromuscular blocking agents (NMBAs). The evolution of these agents can be understood as a direct response to the clinical limitations of (+)-tubocurarine, primarily its propensity to cause histamine (B1213489) release and its effects on the autonomic nervous system.

The adverse effects associated with (+)-tubocurarine are largely attributed to two main mechanisms: the release of histamine from mast cells, leading to hypotension, flushing, and bronchospasm, and a degree of blockade at autonomic ganglia, which can also contribute to a drop in blood pressure. nih.govoup.com These shortcomings prompted a search for new compounds with a more specific action at the neuromuscular junction and a cleaner side-effect profile. This research progressed along two main pathways: the development of depolarizing blocking agents and the refinement of non-depolarizing agents, which are further categorized into benzylisoquinolinium and aminosteroidal compounds. vetscraft.com

The first synthetic neuromuscular blocking agent to be used clinically was gallamine (B1195388) in 1947. drugbank.com While it did not cause histamine release to the same extent as tubocurarine (B1210278), it was noted for its vagolytic effect on the heart, leading to tachycardia. vetscraft.comdrugbank.com Another early development was the depolarizing agent succinylcholine (B1214915), introduced in 1952. uspharmacist.com Structurally resembling two acetylcholine molecules joined together, it produces a rapid onset and short duration of muscle relaxation. ed.ac.ukderangedphysiology.com However, its mechanism of action, which involves initial muscle fasciculations and the potential for numerous side effects, distinguishes it significantly from the non-depolarizing agents and has limited its use primarily to rapid sequence intubation. ed.ac.uknih.govnih.gov

The quest for an ideal non-depolarizing NMBA, devoid of the cardiovascular side effects of tubocurarine and gallamine, led to the synthesis of two major classes of compounds. The aminosteroid (B1218566) group emerged with the introduction of pancuronium (B99182) in the 1960s. Pancuronium offered the advantage of not causing histamine release, but it did produce a vagolytic effect, resulting in an increased heart rate. vetscraft.com Further research in this class aimed to minimize these cardiovascular effects, leading to the development of vecuronium (B1682833) and later rocuronium. nih.gov Vecuronium, an analog of pancuronium, was specifically designed to have minimal cardiovascular side effects and no histamine-releasing properties. nih.gov Rocuronium was developed to have a more rapid onset of action, approaching that of succinylcholine, while maintaining cardiovascular stability. researchgate.net

Concurrently, research continued on benzylisoquinolinium compounds, the same chemical class as (+)-tubocurarine. The goal was to modify the molecular structure to retain neuromuscular blocking activity while eliminating the histamine-releasing and ganglion-blocking properties. This effort culminated in the development of atracurium (B1203153) in the 1980s. nih.gov Atracurium was a significant advancement as it undergoes spontaneous, non-enzymatic degradation at physiological pH and temperature (Hofmann elimination), a process independent of liver or kidney function. researchgate.net However, atracurium can still cause some histamine release, particularly at higher doses. nih.govnih.gov This led to the development of one of its isomers, cisatracurium (B1209417), which is more potent and has a significantly lower propensity to release histamine. researchgate.net

The focused research spurred by the initial clinical experiences with (+)-tubocurarine has resulted in a sophisticated and diverse armamentarium of neuromuscular blocking agents. Each new agent represents a step towards the ideal profile: rapid onset, predictable duration of action, minimal cardiovascular side effects, and metabolism independent of organ function.

Detailed Research Findings on the Evolution of Neuromuscular Blocking Agents

| Agent | Class | Mechanism of Action | Key Evolutionary Advancement Over (+)-Tubocurarine |

| Gallamine | Non-depolarizing | Competitive antagonist at nicotinic ACh receptors | Reduced histamine release |

| Succinylcholine | Depolarizing | Nicotinic ACh receptor agonist, causing persistent depolarization | Rapid onset and short duration of action |

| Pancuronium | Non-depolarizing (Aminosteroid) | Competitive antagonist at nicotinic ACh receptors | Elimination of histamine release |

| Vecuronium | Non-depolarizing (Aminosteroid) | Competitive antagonist at nicotinic ACh receptors | Minimal cardiovascular side effects, no histamine release |

| Atracurium | Non-depolarizing (Benzylisoquinolinium) | Competitive antagonist at nicotinic ACh receptors | Organ-independent elimination (Hofmann elimination) |

| Cisatracurium | Non-depolarizing (Benzylisoquinolinium) | Competitive antagonist at nicotinic ACh receptors | Lower histamine release than atracurium |

| Rocuronium | Non-depolarizing (Aminosteroid) | Competitive antagonist at nicotinic ACh receptors | Rapid onset of action with cardiovascular stability |

Comparative Pharmacological Profiles

| Feature | (+)-Tubocurarine | Gallamine | Succinylcholine | Pancuronium | Vecuronium | Atracurium |

| Histamine Release | Significant nih.gov | Minimal | Minimal | None nih.gov | None nih.gov | Moderate nih.govnih.gov |

| Cardiovascular Effects | Hypotension vetscraft.com | Tachycardia vetscraft.comdrugbank.com | Variable (bradycardia or tachycardia) vetscraft.com | Tachycardia vetscraft.com | Minimal vetscraft.comnih.gov | Minimal (potential hypotension at high doses) psu.edu |

| Mechanism of Elimination | Renal and Hepatic | Primarily Renal drugbank.com | Plasma cholinesterases ed.ac.uk | Renal and Hepatic | Primarily Hepatic | Hofmann elimination and ester hydrolysis researchgate.net |

| Onset of Action | Slow | Intermediate nih.gov | Rapid (30-60s) nih.gov | Slow | Intermediate | Intermediate |

| Duration of Action | Long vetscraft.com | Long vetscraft.com | Ultra-short (5-10 min) nih.gov | Long vetscraft.com | Intermediate vetscraft.com | Intermediate vetscraft.com |

Structural Elucidation and Stereochemical Investigations of + Tubocurarine

Initial Structural Hypotheses and Subsequent Revisions of (+)-Tubocurarine

The journey to correctly identify the structure of (+)-tubocurarine involved a pivotal correction that reshaped the understanding of its chemical nature.

When the structure of (+)-tubocurarine was first proposed in 1948, it was incorrectly believed to be a bis-quaternary ammonium (B1175870) compound. wikipedia.orgoup.com This initial hypothesis suggested that both nitrogen atoms within the molecule were quaternized, meaning they each carried a permanent positive charge. wikipedia.orgnih.gov This assumption was based on the available analytical data at the time. However, this early structural model was eventually refuted. wikipedia.org

In 1970, the correct structure of (+)-tubocurarine was definitively established, revealing it to be a mono-quaternary alkaloid. wikipedia.orgoup.com This revised understanding demonstrated that only one of the two nitrogen atoms is a quaternary amine, while the other is a tertiary amine. wikipedia.org Although the tertiary nitrogen can be protonated at physiological pH, this discovery fundamentally changed the chemical description of the molecule. oup.comnih.gov This crucial revision was confirmed by X-ray structure determination. nih.gov

Absolute Configuration and Stereochemistry of (+)-Tubocurarine

The three-dimensional arrangement of atoms in (+)-tubocurarine is critical to its biological activity.

The absolute configuration of (+)-tubocurarine has been unequivocally determined using X-ray crystallography. nih.goviucr.org Specifically, the technique of X-ray anomalous scattering was employed to establish the true spatial arrangement of the atoms. iucr.org This advanced analytical method confirmed the configuration that had been previously assigned through chemical studies. nih.goviucr.org The crystal and molecular structure of (+)-tubocurarine dibromide methanol solvate has been determined by Patterson and heavy-atom methods. iucr.org

The specific stereochemistry of (+)-tubocurarine is paramount for its biological function. nih.gov Studies on various stereoisomers related to d-tubocurarine have shown that they bind poorly to the acetylcholine (B1216132) receptor (AChR). researchgate.net For instance, l-Bebeerine, a stereoisomer of tubocurine with an inverted configuration at the C-1 carbon, demonstrates the significance of the correct stereoconfiguration for effective binding. researchgate.net This highlights that even subtle changes in the three-dimensional structure can dramatically impact the molecule's ability to interact with its biological target.

Structural Analysis of Related Alkaloids and Analogues

The study of alkaloids and synthetic analogues structurally related to (+)-tubocurarine provides further insight into its structure-activity relationships. Numerous bisbenzylisoquinoline alkaloids have been isolated and characterized. researchgate.net For example, O,O′,N-trimethyl-d-tubocurarine has been studied to understand its three-dimensional structure and how it relates to its pharmacological action. nih.gov The analysis of such analogues, including those with altered stereochemistry like l-bebeerine, helps to delineate the structural features essential for potent biological activity. researchgate.net

Biosynthesis of + Tubocurarine

Precursor Identification and Metabolic Pathways

The foundational molecules for the biosynthesis of (+)-tubocurarine are derived from the aromatic amino acid L-tyrosine. Through distinct metabolic routes, L-tyrosine gives rise to the two primary building blocks that will ultimately form the isoquinoline and benzyl moieties of the molecule.

L-tyrosine serves as the initial precursor for the synthesis of (+)-tubocurarine. wikipedia.orgwikiwand.com This amino acid is the starting point for the formation of both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, the two key components that undergo the initial condensation reaction. wikipedia.orgwikiwand.com L-tyrosine itself is synthesized in plants and microorganisms through the shikimate pathway. Its conversion to dopamine and 4-hydroxyphenylacetaldehyde involves several enzymatic steps. Dopamine is formed via the hydroxylation of L-tyrosine to L-DOPA, followed by decarboxylation. 4-hydroxyphenylacetaldehyde is also derived from L-tyrosine through transamination and decarboxylation reactions. nih.gov The commitment of these two L-tyrosine-derived molecules marks the entry point into the benzylisoquinoline alkaloid (BIA) biosynthetic pathway. researchgate.net

The biosynthesis of tubocurarine (B1210278) uniquely involves the coupling of two different enantiomers, (R)- and (S)-N-methylcoclaurine. wikipedia.orgwikiwand.com The formation of these precursors begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by norcoclaurine synthase (NCS) and results in the formation of (S)-norcoclaurine. researchgate.netwikipedia.org Subsequent methylation steps, utilizing S-adenosyl methionine (SAM) as the methyl donor, convert (S)-norcoclaurine into (S)-N-methylcoclaurine. The formation of the (R)-enantiomer proceeds through a similar pathway, although the specific enzymes responsible for the stereoselective synthesis of (R)-norcoclaurine in this pathway are less characterized. Both (R)- and (S)-N-methylcoclaurine are essential for the subsequent dimerization step. wikipedia.orgwikiwand.com

| Precursor | Originating Metabolite | Key Function |

| Dopamine | L-Tyrosine | Forms the isoquinoline portion of the benzylisoquinoline alkaloid backbone. |

| 4-hydroxyphenylacetaldehyde | L-Tyrosine | Provides the benzyl portion of the benzylisoquinoline alkaloid backbone. |

| (R)-N-methylcoclaurine | Dopamine + 4-hydroxyphenylacetaldehyde | One of the two enantiomeric units that undergo radical coupling. |

| (S)-N-methylcoclaurine | Dopamine + 4-hydroxyphenylacetaldehyde | The second enantiomeric unit required for the radical coupling reaction. |

Enzymatic Steps and Catalytic Mechanisms

The assembly of the N-methylcoclaurine precursors and their modification is orchestrated by a series of specific enzymes. These biocatalysts ensure the correct stereochemistry and functional group modifications necessary for the final steps of (+)-tubocurarine biosynthesis.

Norcoclaurine synthase (NCS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of benzylisoquinoline alkaloids. researchgate.net It facilitates the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine. researchgate.netnih.gov This reaction establishes the core 1-benzylisoquinoline scaffold. The catalytic mechanism of NCS involves the formation of a Schiff base between the amino group of dopamine and the aldehyde group of 4-hydroxyphenylacetaldehyde, followed by a stereospecific cyclization to form the tetrahydroisoquinoline ring system. nih.gov The enzyme's active site provides a specific environment that orients the substrates correctly for the enantioselective formation of the (S)-isomer. nih.gov

| Enzyme | Substrates | Product | Reaction Type |

| Norcoclaurine Synthase (NCS) | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-norcoclaurine | Pictet-Spengler Condensation |

Following the formation of the norcoclaurine backbone, a series of methylation reactions occur. These reactions are crucial for the formation of N-methylcoclaurine and for the final structure of tubocurarine. The methyl groups are provided by S-adenosyl methionine (SAM), a universal methyl donor in biological systems. nih.govamsbio.com Specific methyltransferases catalyze the transfer of a methyl group from SAM to the amine and hydroxyl substituents of the benzylisoquinoline intermediates. wikipedia.orgwikiwand.com One methyl group is added to the nitrogen atom of norcoclaurine to form N-methylcoclaurine. wikipedia.org Further methylation of hydroxyl groups on the aromatic rings also occurs, facilitated by SAM-dependent O-methyltransferases. These methylation events are critical for the subsequent radical coupling reaction. wikipedia.orgwikiwand.comnih.gov

Radical Coupling Mechanisms in Tubocurarine Biosynthesis

The final and most defining step in the formation of the (+)-tubocurarine skeleton is the oxidative coupling of the two N-methylcoclaurine enantiomers. This reaction is a rare example of stereospecific radical coupling in natural product biosynthesis.

The biosynthesis of (+)-tubocurarine involves a radical-radical coupling of (R)-N-methylcoclaurine and (S)-N-methylcoclaurine. wikipedia.orgwikiwand.com This oxidative coupling is believed to be catalyzed by a cytochrome P450 enzyme, which generates phenoxy radicals from the phenolic hydroxyl groups of the two precursor molecules. The specific positions of radical formation on each ring system and the subsequent intramolecular cyclization lead to the formation of the characteristic diaryl ether linkages that connect the two benzylisoquinoline units. This head-to-tail and tail-to-tail coupling results in the unique and complex heptacyclic structure of (+)-tubocurarine. The final step involves the transfer of an additional methyl group to one of the nitrogen atoms, resulting in the single quaternary N,N-dimethylamino group characteristic of the final molecule. wikipedia.org

| Reaction Stage | Description | Key Intermediates |

| Initiation | Formation of phenoxy radicals on both (R)- and (S)-N-methylcoclaurine units. | (R)-N-methylcoclaurine radical, (S)-N-methylcoclaurine radical |

| Coupling | Intermolecular coupling of the two radicals to form diaryl ether bonds. | Dimeric bis-benzylisoquinoline intermediate |

| Final Methylation | Addition of a methyl group to form the quaternary ammonium (B1175870) center. | (+)-Tubocurarine |

Synthetic Methodologies for + Tubocurarine and Its Analogues

Total Synthesis Approaches to Racemic Tubocurine and Curine

The first total synthesis of racemic tubocurine and its diastereomer, curine, was a significant achievement in natural product synthesis. acs.org This endeavor provided a formal total synthesis of tubocurarine (B1210278) and laid the groundwork for accessing various analogues. acs.orgnih.gov The approach centered on the construction of two distinct benzylisoquinoline subunits, which were then coupled to form the characteristic macrocyclic structure of the curare alkaloids. acs.org

Multistep Reaction Sequences and Key Intermediates

The synthetic route begins with vanillin (B372448) and involves a total of 24 transformations, with the longest linear sequence comprising 15 steps. acs.orgnih.gov Key reactions employed in the formation of the necessary building blocks include the Bischler-Napieralski reaction, which is a fundamental method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. acs.orgorganic-chemistry.orgwikipedia.org

Key Intermediates and Building Blocks:

The synthesis relies on the preparation of two primary building blocks derived from vanillin and p-hydroxyphenylacetic acid. acs.orgacs.org

Phenylethylamine derivative (14): Synthesized from vanillin in 6 steps. acs.org

Dihalide building block (4b): Prepared from p-hydroxyphenylacetic acid and the phenylethylamine derivative (14) over 11 linear steps. This sequence involves an amide coupling followed by a Bischler-Napieralski cyclization, reduction, N-formylation, and a final reduction step. acs.org

Aminonitrile (5a): Another key intermediate synthesized from vanillin. This involves O-benzylation, condensation with nitromethane, reduction to a phenylethylamine, N-formylation, a Bischler-Napieralski cyclization, N-methylation, and finally reaction with potassium cyanide. acs.org

Benzylic Bromide (6a): Prepared from p-hydroxybenzaldehyde. acs.org

| Step | Reaction Type | Starting Material(s) | Key Product/Intermediate | Reference |

|---|---|---|---|---|

| 1 | Amide Coupling | Phenylacetic acid derivative (18) and Phenylethylamine (14) | Amide precursor (19) | acs.org |

| 2 | Bischler-Napieralski Cyclization | Amide precursor (19) | Cyclic imine (20) | acs.org |

| 3 | Reduction & N-Formylation | Cyclic imine (20) | Formamide (21) | acs.org |

| 4 | Reduction | Formamide (21) | Dihalide building block (4b) | acs.org |

| 5 | Umpolung/Alkylation Reduction | Aminonitrile (5a) and Benzylic bromide (6a) | Diol compound (4a) | acs.org |

| 6 | Ullmann Coupling (x2) | Benzylisoquinoline subunits (e.g., 25 and 4b) | (±)-Tubocurine and (±)-Curine | acs.org |

Stereocontrol Strategies in Synthetic Pathways

The total synthesis accomplished by Otto and colleagues produces a racemic mixture of tubocurine and its diastereomer, curine. acs.org The synthesis does not incorporate specific stereocontrol elements to favor the formation of one stereoisomer over another. Consequently, the final product is a mixture of diastereomers that must be separated and characterized. acs.org

The differentiation between the two diastereomers, (±)-curine and (±)-tubocurine, was achieved through analysis of their NMR spectra. The conformation of the B-ring and the resulting anisotropic effects on chemical shifts allowed for their structural assignment. In the major diastereomer, identified as (±)-curine, the Cα′ atom occupies a pseudoaxial position. In contrast, for the minor diastereomer, (±)-tubocurine, the Cα′ atom is in a pseudoequatorial position. acs.org This structural difference underscores the challenge of stereocontrol in such complex macrocyclic systems.

Modular Synthetic Strategies for Curare Alkaloids

A key objective in the modern synthesis of complex natural products is the development of modular strategies. acs.org Such approaches allow for the synthesis of a variety of analogues by combining different pre-synthesized building blocks. This is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. acs.org

The total synthesis of (±)-tubocurine is an exemplar of a modular approach. acs.orgnih.gov The core strategy involves the independent synthesis of two complex benzylisoquinoline subunits. These "modules" are then joined in the final stages of the synthesis through sequential Ullmann couplings. acs.org By modifying the structure of either of the initial benzylisoquinoline building blocks, it is possible to generate a wide range of curare alkaloid analogues. This modularity provides a powerful platform for exploring the chemical space around the tubocurarine scaffold. acs.org

Derivatization and Modification of the (+)-Tubocurarine Scaffold for Research

Chemical modification of the naturally occurring (+)-tubocurarine molecule has been a primary method for producing analogues for research. These semisynthetic approaches leverage the readily available natural product as a starting scaffold.

One common modification is the N-dealkylation of the quaternary ammonium (B1175870) groups. For instance, (+)-tubocurarine chloride can be treated with ethanolamine (B43304) to yield the tertiary base, (+)-tubocurine. gla.ac.uk This tertiary amine is a versatile intermediate that can be subjected to various subsequent reactions. It can be treated with diazomethane (B1218177) to produce (+)-O,O-dimethyltubocurine. gla.ac.uk

Another key derivatization is the controlled monoquaternization of (+)-tubocurine. By treating (+)-tubocurine with a half-molar equivalent of hydrochloric acid before reacting it with methyl iodide, it is possible to prepare semisynthetic (+)-tubocurarine chloride. nih.gov The resulting product was found to be chemically and biologically indistinguishable from the commercial product derived from natural sources. nih.gov

A range of other analogues have been synthesized to probe the structural requirements for biological activity. These include derivatives where the hydroxyl groups are modified, such as in diacetyl-dTC, or where the methyl groups are removed, as in di-demethyl-dTC. researchgate.netresearchgate.net These modifications have been instrumental in mapping the interactions between the tubocurarine scaffold and its biological targets. researchgate.net

| Compound Name |

|---|

| (+)-Tubocurarine chloride pentahydrate |

| (±)-Tubocurine |

| (±)-Curine |

| Vanillin |

| p-Hydroxybenzaldehyde |

| p-Hydroxyphenylacetic acid |

| (+)-Tubocurine |

| (+)-O,O-dimethyltubocurine |

| Diacetyl-dTC |

| Di-demethyl-dTC |

| Iodo-chondocurarine |

| Ethanolamine |

| Diazomethane |

| Methyl iodide |

| Nitromethane |

| Potassium cyanide |

Molecular Mechanism of Action of + Tubocurarine As a Receptor Antagonist

Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The classical and most prominent mechanism of (+)-Tubocurarine is its action as a competitive antagonist at the nAChR. ed.ac.ukabcam.com It reversibly binds to the same sites as the endogenous agonist acetylcholine (ACh), thereby preventing ACh from binding and activating the receptor's ion channel. drugbank.comhowmed.net This inhibition reduces the probability of receptor activation by ACh, which prevents the depolarization of the postsynaptic membrane and subsequent muscle contraction. drugbank.comnih.gov This type of competitive block can be surmounted by increasing the concentration of acetylcholine at the synapse, for instance, through the administration of anticholinesterase agents like neostigmine (B1678181). ed.ac.uknih.gov

The nAChR is a pentameric ligand-gated ion channel composed of five subunits. nih.gov The binding sites for acetylcholine and competitive antagonists like (+)-tubocurarine are not located on a single subunit but rather at the interfaces between subunits. nih.gov Photoaffinity labeling studies using d-[3H]tubocurarine on receptors from the Torpedo electric organ have been instrumental in localizing these sites. nih.govpnas.org

These studies revealed that (+)-tubocurarine covalently incorporates into the α, γ, and δ subunits, indicating that all three contribute to the binding pockets. nih.govnih.gov The muscle-type nAChR possesses two non-identical agonist binding sites, which exhibit different affinities for (+)-tubocurarine. nih.govresearchgate.net

High-Affinity Site: This site is located at the interface between the α and γ subunits. nih.govrndsystems.comnih.gov

Low-Affinity Site: This site is found at the interface between the α and δ subunits. nih.govrndsystems.comnih.gov

Further research has identified specific amino acid residues that are critical for binding. Within the γ and δ subunits, tryptophan residues (γTrp-55 and δTrp-57) have been identified as specific sites of photoincorporation, highlighting their importance in forming the binding pocket. nih.gov These findings establish that the agonist and competitive antagonist binding sites are complex domains formed by contributions from both an α subunit (termed the "principal" component) and a non-α subunit (the "complementary" component). researchgate.net

The interaction of (+)-tubocurarine with nAChRs is a dynamic process of repetitive association and dissociation from the receptor. drugbank.comnih.gov Kinetic studies have provided quantitative measures of this reversible competitive antagonism.

Using rapid perfusion techniques on mouse muscle nAChRs, researchers have determined the rate constants for (+)-tubocurarine's interaction. nih.gov The association rate (l(on)) was measured at 1.2 x 10⁸ M⁻¹s⁻¹, and the dissociation rate (l(off)) was 5.9 s⁻¹. nih.gov These kinetic results are consistent with equilibrium inhibition (IC₅₀) measurements, which show a value of approximately 41 nM. nih.gov

Equilibrium binding studies have further characterized the affinity of (+)-tubocurarine for its two distinct sites on the Torpedo nAChR. The dissociation constants (Kd) have been determined to be approximately 30-40 nM for the high-affinity site (α-γ) and between 1.2 and 8 µM for the low-affinity site (α-δ). nih.govnih.gov

| Parameter | Value | Receptor Source/Type | Reference |

|---|---|---|---|

| IC₅₀ | 41 ± 2 nM | Embryonic Mouse Muscle nAChR | nih.gov |

| Association Rate (l_on) | 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹ | Embryonic Mouse Muscle nAChR | nih.gov |

| Dissociation Rate (l_off) | 5.9 ± 1.3 s⁻¹ | Embryonic Mouse Muscle nAChR | nih.gov |

| K_d (High-Affinity Site) | ~35 nM | Torpedo nAChR (α-γ interface) | nih.gov |

| K_d (Low-Affinity Site) | ~1.2 µM | Torpedo nAChR (α-δ interface) | nih.gov |

Non-Competitive Antagonism at Nicotinic Acetylcholine Receptors

In addition to its well-established competitive mechanism, (+)-tubocurarine also exhibits non-competitive antagonism at nAChRs. nih.gov This mode of inhibition occurs at a site distinct from the acetylcholine binding site and cannot be overcome by increasing the agonist concentration. nih.gov Studies using membrane vesicles from Electrophorus electricus electroplax have demonstrated that micromolar concentrations of (+)-tubocurarine produce inhibition that persists even at saturating concentrations of acetylcholine, which is a hallmark of non-competitive action. nih.gov

The non-competitive binding site for (+)-tubocurarine is believed to be located within the ion channel portion of the nAChR. nih.gov This was demonstrated in studies on Torpedo electric organ membranes where the primary ACh binding sites were first blocked with α-bungarotoxin. nih.gov In these preparations, (+)-tubocurarine was still able to inhibit the binding of [3H]perhydrohistrionicotoxin, a substance known to bind to the receptor's ionic channel. nih.gov This indicates that (+)-tubocurarine can interact directly with the channel pore, physically occluding it or allosterically modifying its function. nih.gov

| Parameter | Value | Receptor Source/Type | Reference |

|---|---|---|---|

| K_NC (Non-Competitive Dissociation Constant) | 4 µM | Electrophorus electricus nAChR | nih.gov |

| K_i (Inhibition of Ion Channel Binding) | 10 µM (at 37°C) | Torpedo nAChR | nih.gov |

| K_i (Inhibition of Ion Channel Binding) | 100 µM (at 22°C) | Torpedo nAChR | nih.gov |

The dual binding mechanisms of (+)-tubocurarine have distinct effects on receptor inactivation (desensitization).

Binding to the competitive site displaces acetylcholine, thereby decreasing the rate of the rapid receptor inactivation process that is normally induced by the agonist. nih.gov

In contrast, binding of (+)-tubocurarine to the non-competitive site within the ion channel does not appear to alter the rate of this rapid inactivation process. nih.gov

However, electrophysiological studies on the frog neuromuscular junction have shown that (+)-tubocurarine can decrease the time constant of endplate current decay and reduce the channel's mean lifetime without affecting its conductance, actions consistent with an open-channel blockade mechanism. nih.gov

Interaction with Other Cys-Loop Receptors

The action of (+)-Tubocurarine is not entirely specific to nicotinic acetylcholine receptors. As a member of the Cys-loop superfamily of ligand-gated ion channels, nAChRs share structural homology with other receptors, such as the serotonin (B10506) type 3 (5-HT₃) and gamma-aminobutyric acid type A (GABAₐ) receptors. rndsystems.com (+)-Tubocurarine has been shown to act as an antagonist at these receptors as well. drugbank.comrndsystems.com This cross-reactivity indicates that the structural motifs recognized by (+)-tubocurarine are conserved across different members of this receptor superfamily. rndsystems.com

Structural Determinants of Receptor Binding and Selectivity

The specific interactions between (+)-tubocurarine and its target receptors are dictated by the three-dimensional structures of both the ligand and the receptor's binding pocket. Advanced analytical techniques have provided insights into these structural determinants.

While a co-crystal structure of (+)-tubocurarine with the 5-HT3 or GABAA receptor remains to be determined, molecular modeling and ligand docking simulations have provided valuable predictive models of their interaction. nih.gov For the 5-HT3 receptor, homology models based on the acetylcholine binding protein (AChBP) have been instrumental. nih.govresearchgate.net These models, combined with docking simulations, have proposed specific orientations of (+)-tubocurarine within the binding pocket, highlighting potential interactions with key amino acid residues. nih.gov These computational approaches have been crucial in interpreting mutagenesis data and formulating hypotheses about the binding mode.

Site-directed mutagenesis has been a powerful tool in identifying the specific amino acid residues that are critical for (+)-tubocurarine binding and selectivity at the 5-HT3 receptor. These studies have revealed that the ligand binding site is located within the extracellular N-terminal domain of the 5-HT3A subunit. nih.gov

Several key residues have been identified that significantly impact the affinity of (+)-tubocurarine:

W90: Mutation of this tryptophan residue to phenylalanine (W90F) leads to a decrease in the affinity for (+)-tubocurarine. whitelab.netwhitelab.net

R92: Conversely, mutating this arginine to alanine (B10760859) (R92A) results in an increased affinity for the antagonist. whitelab.netwhitelab.net

N128: Located in loop A of the binding site, replacing asparagine with alanine (N128A) increases the apparent affinity of (+)-tubocurarine approximately 10-fold. Double-mutant cycle analysis suggests a direct interaction between the 2'N of (+)-tubocurarine and this residue. nih.gov

D206: In the mouse 5-HT3A receptor, the D206E mutation caused a 9-fold decrease in the apparent affinity of (+)-tubocurarine. nih.gov

F226: Mutation of this phenylalanine in loop C to tyrosine (F226Y) has no significant effect on the affinity of (+)-tubocurarine. nih.gov

Table 1: Impact of 5-HT3A Receptor Mutations on (+)-Tubocurarine Affinity

| Mutation | Location | Effect on (+)-Tubocurarine Affinity | Reference(s) |

| W90F | Binding Pocket | Decrease | whitelab.netwhitelab.net |

| R92A | Binding Pocket | Increase | whitelab.netwhitelab.net |

| N128A | Loop A | ~10-fold Increase | nih.gov |

| D206E (mouse) | Putative Binding Domain | 9-fold Decrease | nih.gov |

| F226Y | Loop C | No significant effect | nih.gov |

The presence of two quaternary ammonium (B1175870) centers in the (+)-tubocurarine molecule is a critical structural feature for its activity at ligand-gated ion channels. wikipedia.org These positively charged nitrogen atoms are thought to engage in cation-π interactions with aromatic residues within the receptor's binding pocket. This type of interaction is a common feature in the binding of quaternary ammonium ligands to Cys-loop receptors. The distance between these two nitrogen atoms is also believed to be a key determinant of its potency and selectivity for different receptor subtypes. Studies using analogs of (+)-tubocurarine have shown that modifications at the nitrogens can affect binding affinity, underscoring the importance of the quaternary ammonium structure for high-affinity binding to the 5-HT3 receptor. nih.gov

Structure Activity Relationship Sar Studies of + Tubocurarine and Analogues

Correlating Structural Features with Receptor Affinity and Potency

The potency of (+)-tubocurarine as a neuromuscular blocking agent is intrinsically linked to its three-dimensional structure, which dictates its binding affinity to the nicotinic acetylcholine (B1216132) receptor (nAChR). As a competitive antagonist, (+)-tubocurarine binds to the acetylcholine (ACh) binding sites on the receptor, preventing the neurotransmitter from binding and thereby inhibiting neuromuscular transmission. drugbank.com The key structural features that contribute to its high affinity and potency include its bulky and rigid molecular framework, often referred to as a 'pachycurare' structure, and the presence of charged quaternary and tertiary amine functionalities. oup.com

The nAChR possesses two distinct ACh binding sites with different affinities for (+)-tubocurarine. Research on the Torpedo nicotinic acetylcholine receptor has shown that the two ACh sites have a 400-fold difference in their affinity for d-tubocurarine. nih.gov These binding sites are located at the interfaces between the α-γ and α-δ subunits of the receptor. nih.gov The precise orientation of the molecule within these binding pockets is crucial for effective antagonism. The distance between the two nitrogen atoms in bis-quaternary compounds, or the nitrogen and the protonated tertiary amine in (+)-tubocurarine, is a critical determinant of blocking potency, as it is thought to correspond to the distance between anionic sites on the nAChR. oup.com

Studies on analogues of (+)-tubocurarine have further elucidated the importance of specific structural elements. For instance, methylation of the phenolic hydroxyl groups can alter the compound's affinity for the receptor sites. nih.gov This modification is seen in the derivative metocurine (B613844), where methylation reduces the affinity ratio between the two ACh sites. nih.gov Furthermore, the rigidity of the molecule is essential for its non-depolarizing blocking action, distinguishing it from more flexible molecules that act as depolarizing agents. oup.com

| Compound | Modification | Effect on Receptor Affinity | Reference |

|---|---|---|---|

| (+)-Tubocurarine | Parent Compound | High affinity for nAChR, with a 400-fold difference between the two ACh binding sites. | nih.gov |

| Metocurine | Trimethylated derivative of (+)-tubocurarine. | Reduced affinity ratio between the two ACh sites to 30-fold. | nih.gov |

| 13'-Bromo-d-tubocurarine | Bromine substitution at the 13'-position. | Affected affinity at both ACh sites with a net increase in site selectivity. | nih.gov |

| 13'-Iodo-d-tubocurarine | Iodine substitution at the 13'-position. | Affected affinity at both ACh sites with a net increase in site selectivity. | nih.gov |

Impact of Stereoisomerism on Activity

Stereochemistry plays a pivotal role in the biological activity of (+)-tubocurarine. The molecule possesses several chiral centers, and its specific three-dimensional arrangement is crucial for its interaction with the chiral environment of the nAChR binding sites. The naturally occurring and pharmacologically active form is the dextrorotatory (+) isomer. oup.com

Comparative studies have demonstrated a significant difference in potency between the stereoisomers of tubocurarine (B1210278). Notably, (+)-tubocurarine is approximately 20 times more potent as a neuromuscular blocking agent than its levorotatory (-) isomer. oup.com This pronounced stereoselectivity highlights the precise complementary fit required between the antagonist and the receptor. Research on stereoisomers of d-tubocurare has shown that they exhibit a decreased affinity specifically for the high-affinity ACh binding site on the receptor. nih.gov This suggests that the stereochemical configuration at the 1-position is a key factor in discriminating between the two ACh binding sites. nih.gov

The rigid, asymmetric structure of (+)-tubocurarine, determined by its specific stereochemistry, ensures the correct spatial orientation of its key binding moieties, such as the quaternary and tertiary amine groups and the hydroxyl groups, for optimal interaction with the amino acid residues within the receptor's binding pockets. Any deviation from this specific stereoisomeric form leads to a weaker interaction and, consequently, a significant reduction in neuromuscular blocking activity.

| Isomer | Relative Potency | Effect on Receptor Affinity | Reference |

|---|---|---|---|

| (+)-Tubocurarine (d-tubocurarine) | High | Binds with high affinity to both ACh sites. | oup.com |

| (-)-Tubocurarine (l-tubocurarine) | Low (approximately 20 times less potent than the (+) isomer) | Decreased affinity for the high-affinity ACh site. | oup.comnih.gov |

Influence of Functional Group Modifications on Pharmacological Profile

Modifications to the functional groups of the (+)-tubocurarine molecule can significantly alter its pharmacological profile, including its potency, duration of action, and side effects. These modifications can affect the molecule's binding affinity for the nAChR, as well as its pharmacokinetic properties.

One of the most studied modifications is the methylation of the nitrogen and hydroxyl groups. As mentioned earlier, the trimethylated derivative of (+)-tubocurarine, known as metocurine, exhibits altered affinity for the nAChR binding sites. nih.gov The conversion of the tertiary amine to a second quaternary amine in metocurine also contributes to its distinct pharmacological properties. oup.comnih.gov In general, the presence of two quaternary ammonium (B1175870) heads is a common feature of many potent neuromuscular blocking agents. oup.com Interestingly, bis-tertiary ammonium analogues of both d- and l-stereoisomers have been found to bind to the noncompetitive antagonist binding site of the AChR with a 100-fold higher affinity than their corresponding quaternary ammonium counterparts. nih.gov

Halogenation of the tubocurarine structure has also been explored. The introduction of bromine or iodine at the 13'-position has been shown to affect the affinity at both ACh binding sites, leading to an increase in site selectivity. nih.gov These halogenated derivatives also demonstrated a stronger ability to cause desensitization of the AChR. nih.gov

The nature of the nitrogen atoms is another critical factor. While (+)-tubocurarine itself is a monoquaternary compound with a tertiary amine that is protonated at physiological pH, it functions like a bisquaternary compound. oup.com Analogues where the tertiary nitrogen is absent, such as in O,O,N-trimethyl-dTC (metocurine), have been shown to lack dopaminergic antagonist activity, a side effect associated with (+)-tubocurarine. nih.gov This suggests that the tertiary amine is involved in interactions with dopamine (B1211576) receptors. nih.gov

| Modification | Analogue Example | Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| Methylation of hydroxyl and tertiary amine groups | Metocurine (O,O,N-trimethyl-dTC) | Altered affinity for nAChR sites; lacks dopaminergic antagonist activity. | nih.govnih.gov |

| Halogenation (Bromination/Iodination) at 13'-position | 13'-Bromo-d-tubocurarine / 13'-Iodo-d-tubocurarine | Increased site selectivity for ACh binding sites; stronger desensitization of the AChR. | nih.gov |

| Quaternization of the tertiary amine | N-Methyl-dTC | Lacks dopaminergic antagonist activity. | nih.gov |

| Absence of quaternary ammonium groups | Bis-tertiary ammonium analogues | 100-fold higher affinity for the noncompetitive antagonist site compared to quaternary analogues. | nih.gov |

Comparative SAR with Other Neuromuscular Blocking Agents

The structure-activity relationships of (+)-tubocurarine can be better understood by comparing it with other classes of neuromuscular blocking agents, such as the aminosteroids (e.g., pancuronium (B99182), vecuronium) and other benzylisoquinolinium compounds (e.g., atracurium (B1203153), cisatracurium). nih.govdoctorlib.org While these agents all act as competitive antagonists at the nAChR, their chemical structures and, consequently, some aspects of their pharmacological profiles differ.

A key principle in the SAR of neuromuscular blockers is the classification into 'pachycurares' and 'leptocurares'. oup.com (+)-Tubocurarine is a classic example of a pachycurare, characterized by its bulky and rigid structure, which is associated with non-depolarizing neuromuscular blockade. oup.com In contrast, 'leptocurares' like succinylcholine (B1214915) are slender, small, and flexible molecules that typically cause a depolarizing block. oup.com

Like (+)-tubocurarine, many other non-depolarizing blockers are bis-quaternary compounds, meaning they possess two positively charged nitrogen atoms separated by a specific distance. oup.com In aminosteroidal agents such as pancuronium and vecuronium (B1682833), the rigid steroid nucleus acts as a spacer between the two quaternary ammonium groups. nih.gov The interonium distance is a critical factor for potency in these compounds as well. oup.com

The benzylisoquinolinium class, to which (+)-tubocurarine belongs, also includes agents like atracurium and its isomer cisatracurium (B1209417). nih.gov These compounds also feature two quaternary ammonium centers, but they are linked by a more flexible chain than the rigid structure of tubocurarine. doctorlib.org This flexibility allows them to adopt a suitable conformation for receptor binding. oup.com Unlike tubocurarine, atracurium and cisatracurium are designed to undergo spontaneous degradation in the body (Hofmann elimination), leading to a shorter duration of action that is independent of liver or kidney function. doctorlib.org This highlights how modifications to the linking chain between the quaternary heads can significantly impact the pharmacokinetic profile while retaining the core pharmacodynamic action.

| Compound Class | Example(s) | Key Structural Features | Mechanism of Action | Reference |

|---|---|---|---|---|

| Benzylisoquinolinium (rigid) | (+)-Tubocurarine | Bulky, rigid 'pachycurare' structure; one quaternary and one protonated tertiary amine. | Non-depolarizing | oup.com |

| Benzylisoquinolinium (flexible) | Atracurium, Cisatracurium | Two quaternary ammonium heads linked by a flexible chain; undergoes Hofmann elimination. | Non-depolarizing | oup.comdoctorlib.org |

| Aminosteroidal | Pancuronium, Vecuronium | Rigid steroid nucleus as a spacer for two quaternary ammonium groups. | Non-depolarizing | nih.gov |

| Depolarizing Agent | Succinylcholine | Slender, flexible 'leptocurares' structure; two acetylcholine molecules linked together. | Depolarizing | oup.comdoctorlib.org |

Pharmacokinetic and Pharmacodynamic Modeling in Research Paradigms

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approaches

Integrated PK/PD models are essential for characterizing the complete time course of a drug's effect. researchgate.net They bridge the gap between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), allowing for a more comprehensive understanding of drug action. researchgate.netnih.gov For tubocurarine (B1210278), these models link the plasma concentration profile to the intensity of neuromuscular blockade. nih.gov

A foundational approach involves the simultaneous modeling of plasma concentration (Cp) and effect data, even during non-equilibrium phases following drug administration. nih.gov This integration is crucial because the observed effect does not always correlate directly with the plasma concentration at the same point in time, indicating a delay in drug action. nih.govnih.gov

The effects of tubocurarine are not instantaneous; a time lag exists between the peak plasma concentration and the maximum pharmacological effect. This temporal disequilibrium necessitates conceptual models that can account for time-dependent drug effects. nih.govnih.gov The delay is often attributed to the time required for the drug to travel from the central circulation to the site of action—the neuromuscular junction—and to bind to nicotinic acetylcholine (B1216132) receptors. nih.govdrugbank.comed.ac.uk

Models for neuromuscular blocking agents have been developed to characterize these temporal dynamics. nih.gov For instance, some models aim to predict the train-of-four (TOF) twitch response, a measure of neuromuscular function used in anesthesiology, providing a dynamic view of the drug's effect over time. nih.gov These models must accommodate the delay to accurately describe the onset, intensity, and duration of neuromuscular blockade.

To address the time delay between plasma concentration and effect, the "effect compartment" model was developed and notably applied in early studies of d-tubocurarine. nih.govnih.gov This model postulates a hypothetical compartment, separate from the plasma, that represents the site of drug action. nih.govbvsalud.org The model assumes that the drug concentration in this effect compartment, not the plasma, is what drives the pharmacological response. nih.gov

The relationship between the drug concentration at the effect site (Ce) and the observed pharmacological effect (E) is typically described using a sigmoidal maximum effect (Eₘₐₓ) model, which is based on the Hill equation. nih.govnih.gov This mathematical framework is a cornerstone of PK/PD modeling.

The Hill equation is generally expressed as: E = (Eₘₐₓ * Cₑⁿ) / (EC₅₀ⁿ + Cₑⁿ)

Where:

E is the observed effect (e.g., percent depression of twitch height).

Eₘₐₓ is the maximum possible effect.

Cₑ is the concentration of the drug in the effect compartment.

EC₅₀ (or Cpss(50) in some literature) is the steady-state concentration of the drug that produces 50% of the maximum effect. nih.govnih.govnih.gov

n (or gamma) is the Hill coefficient, which describes the steepness of the concentration-response curve. nih.govbvsalud.org

In a study involving seven healthy subjects, this integrated model was used to determine key PK/PD parameters for d-tubocurarine. nih.gov

| Parameter | Description | Mean Value (± SD) |

|---|---|---|

| kₑₒ | Rate constant for equilibration between plasma and effect compartment | 0.13 (± 0.04) min⁻¹ |

| EC₅₀ | Steady-state plasma concentration for 50% paralysis | 0.37 (± 0.05) µg/mL |

Hysteresis in Pharmacokinetic-Pharmacodynamic Relationships

When the relationship between plasma drug concentration and pharmacological effect is plotted over time, the resulting graph often forms a loop, a phenomenon known as hysteresis. nih.govresearchgate.net This loop indicates that for a given plasma concentration, the effect is different depending on whether the concentration is rising or falling, confirming the time delay between pharmacokinetics and pharmacodynamics. nih.govnih.gov

For drugs like tubocurarine, the hysteresis loop is typically counter-clockwise. nih.gov This means that for the same plasma concentration, the effect is greater at later time points (during the elimination phase) than at earlier time points (during the distribution phase). This pattern is characteristic of delays caused by the time it takes for the drug to distribute to the site of action and equilibrate with the receptors. nih.gov The effect compartment model is a primary tool used to "collapse" this hysteresis loop, by linking the effect to the calculated concentration in the effect compartment (Ce) rather than the measured plasma concentration (Cp). nih.gov

Factors contributing to hysteresis in neuromuscular blocking agents can include:

Distributional Delay : Time required for the drug to travel from blood to the neuromuscular junction. nih.gov

Slow Receptor Kinetics : The time required for the association and dissociation of the drug with the nicotinic acetylcholine receptors. nih.govdrugbank.com

Predictive Modeling for Drug Action in Biological Systems

Predictive modeling uses established PK/PD parameters to simulate and predict the time course of a drug's effect under various conditions. nih.govbiorxiv.orgresearchgate.net For neuromuscular blocking agents like tubocurarine, these models can predict the degree of muscle relaxation over time. nih.gov For example, a PK/PD model was extended to simulate all four twitches of the train-of-four (TOF) stimulation pattern, providing a more detailed prediction of neuromuscular function than previous models. nih.gov

These predictive simulations are valuable in research for:

Understanding Dose-Response Relationships : Simulating the effect of different dosing regimens to better understand the link between exposure and response. researchgate.net

Comparing Compounds : Predicting and comparing the neuromuscular blocking profiles of different drugs.

Investigating Population Differences : Research has shown that pharmacokinetic parameters for d-tubocurarine, such as elimination half-life and volume of distribution, vary significantly with age (e.g., between neonates, children, and adults), which alters the time course of its effect. nih.gov Predictive models can incorporate these differences to simulate drug action in specific populations.

The table below shows age-dependent differences in key parameters for d-tubocurarine, which are critical inputs for building accurate predictive models for different patient populations. nih.gov

| Parameter | Neonates (0-2 months) | Infants (2-12 months) | Children (1-12 years) | Adults (12-30 years) |

|---|---|---|---|---|

| Cpss(50) (µg/mL) | 0.18 (± 0.09) | 0.27 (± 0.06) | 0.42 (± 0.14) | 0.53 (± 0.14) |

| Vdss (L/kg) | 0.74 (± 0.33) | 0.52 (± 0.22) | 0.41 (± 0.12) | 0.30 (± 0.10) |

| t₁/₂β (min) | 174 (± 60) | 104 (± 39) | 90 (± 23) | 89 (± 18) |

By integrating such detailed research findings into mathematical frameworks, predictive models serve as powerful tools in pharmacology, enabling a deeper understanding of drug action in complex biological systems. biorxiv.orgresearchgate.net

Analytical Methodologies for + Tubocurarine Detection and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of (+)-Tubocurarine chloride pentahydrate from complex matrices and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful tools in this regard.

HPLC is widely utilized for the quantitative analysis and purity assessment of this compound. Stability-indicating HPLC methods have been developed to separate the active pharmaceutical ingredient from its degradation products formed under various stress conditions.

Forced degradation studies, conducted under hydrolytic (acidic, alkaline, neutral), thermal, photolytic, and oxidative conditions as per International Council for Harmonisation (ICH) guidelines, have shown that d-tubocurarine is particularly susceptible to oxidative degradation. psu.ac.thresearchgate.net One study successfully developed an HPLC method to separate d-tubocurarine chloride (DTC) from four of its oxidative degradation products (DPs). psu.ac.thresearchgate.net The separation was achieved using a C18 column with gradient elution. psu.ac.thresearchgate.net The details of this exemplary method are summarized in the table below.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Waters Acquity CSH C18 (1.7 µm, 2.1 mm × 100 mm) |

| Mobile Phase | Gradient elution with Eluent-A: 0.1% Formic acid and Eluent-B: Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 5 µL |

This method demonstrates the capability of HPLC to resolve the parent compound from its closely related degradation products, making it an essential tool for stability testing and quality control.

For the definitive identification and structural characterization of (+)-Tubocurarine and its degradation products, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is indispensable. This technique provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of unknown compounds.

In the same study that developed the HPLC method, a high-resolution mass spectrometry (HRMS/MS/TOF) method was established to identify and characterize the four degradation products formed during stress studies. psu.ac.thresearchgate.net The analysis was conducted using Electrospray Ionization (ESI) in positive mode, which is well-suited for the ionization of quaternary ammonium (B1175870) compounds like tubocurarine (B1210278). psu.ac.thresearchgate.net This powerful combination allowed for the successful identification of the degradation products and the establishment of a degradation pathway, which had not been previously reported. psu.ac.thresearchgate.net The high sensitivity and specificity of LC-MS/MS make it the gold standard for the structural elucidation of tubocurarine-related substances. psu.ac.thresearchgate.net

Electrochemical Methods

Electrochemical methods offer sensitive and often rapid approaches for the analysis of electroactive compounds like (+)-Tubocurarine. These techniques are based on measuring potential or current changes resulting from redox reactions at an electrode surface.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization have been employed to study the electrochemical behavior of tubocurarine, notably in the context of corrosion inhibition. researchgate.netugm.ac.idugm.ac.id While not a direct method for quantitative analysis or purity, this research demonstrates the interaction of tubocurarine with metal surfaces, which is fundamentally an electrochemical process.

In a study investigating tubocurarine alkaloid as a corrosion inhibitor for low carbon steel in an HCl acid environment, both EIS and potentiodynamic polarization techniques were used. researchgate.netugm.ac.idugm.ac.id

Potentiodynamic Polarization: This method involves scanning the potential and measuring the resulting current to determine corrosion parameters like corrosion potential (Ecorr) and corrosion current density (icorr). The study found that tubocurarine acts as a good inhibitor, with results from polarization studies supporting its efficacy. ugm.ac.idugm.ac.id

Electrochemical Impedance Spectroscopy (EIS): EIS measures the resistance of the system to the flow of alternating current at different frequencies. The results showed that the charge transfer resistance increased with the concentration of tubocurarine, indicating the formation of a protective layer on the steel surface. researchgate.netugm.ac.id

These studies confirm the electrochemical activity of the tubocurarine molecule and its ability to adsorb onto surfaces, a principle that underlies many electrochemical sensor applications. researchgate.netugm.ac.idugm.ac.id

| Technique | Purpose in Study | Key Finding |

|---|---|---|

| Potentiodynamic Polarization | Determine corrosion potential and current density | Supported the efficacy of tubocurarine as a corrosion inhibitor |

| Electrochemical Impedance Spectroscopy (EIS) | Measure charge transfer resistance | Increased resistance with higher tubocurarine concentration, indicating protective film formation |

For direct quantitative analysis, boron-doped diamond electrodes (BDDEs) have shown significant promise due to their unique properties, including chemical stability, low background current, and a wide potential window. An electrochemical sensor for α-lipoic acid using a BDDE demonstrated a linear relationship between signals and concentration, with a low detection limit of 0.088 μM. ugm.ac.id Similarly, a study on colchicine using a BDDE found a well-defined oxidation peak suitable for determination. ugm.ac.id

Research has been conducted to apply BDDEs to the study and quantitative determination of tubocurarine. ugm.ac.id The inherent electrochemical properties of BDDEs make them attractive for developing sensors for pharmaceutical drug analysis, offering a robust and sensitive alternative to other analytical methods. ugm.ac.id

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound. Methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS) provide complementary information about the molecule's structure and purity.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (LC-MS), MS is fundamental for structural elucidation. currenta.de High-resolution mass spectrometry can determine the precise molecular weight and elemental composition of tubocurarine. currenta.de Fragmentation analysis (MS/MS) provides valuable information about the molecule's substructures, helping to confirm its identity and characterize impurities or degradation products. currenta.denih.gov Electrospray ionization is a particularly effective and gentle method for analyzing tubocurarine and its analogs. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. An Attenuated Total Reflectance (ATR) IR spectrum of this compound is available in spectral databases, which can be used as a reference for identity confirmation. nih.gov By comparing the spectrum of a sample to a reference standard, one can confirm the identity and assess the purity of the material.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a straightforward and rapid technique used for both qualitative and quantitative analysis of pharmaceuticals. (+)-Tubocurarine chloride exhibits a characteristic UV maximum absorption at approximately 280 nm in water, which can be used for its quantification. wikipedia.org By comparing the absorption spectrum of a sample against that of a known standard, it can serve as a method for identity confirmation and purity checks. libretexts.org

Forced Degradation Studies for Stability Profiling

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting a drug substance to conditions more severe than accelerated stability studies to understand its intrinsic stability and to identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.

Recent research has systematically evaluated the stability of this compound under various stress conditions as stipulated by the International Conference on Harmonization (ICH) guideline Q1A (R2). nih.govresearchgate.net These studies encompassed hydrolytic, oxidative, thermal, and photolytic stress conditions to create a comprehensive stability profile.

The findings from these forced degradation studies revealed that (+)-Tubocurarine chloride is particularly susceptible to oxidative conditions, even at room temperature. nih.govresearchgate.net In contrast, the compound demonstrated notable stability under hydrolytic (acidic, alkaline, and neutral), photolytic, and thermal stress. nih.govresearchgate.net

During these studies, four distinct degradation products, designated as DP-I to DP-IV, were identified under oxidative stress. nih.gov The separation and analysis of (+)-Tubocurarine chloride and its degradation products were achieved using advanced chromatographic techniques. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the identification and characterization of these degradation products. nih.gov The separation was performed on a Waters Acquity CSH C18 column with a gradient elution mobile phase consisting of 0.1% formic acid and acetonitrile. nih.gov Detection was carried out at a wavelength of 210 nm. nih.gov

The table below summarizes the outcomes of the forced degradation studies on (+)-Tubocurarine chloride.

| Stress Condition | Conditions Applied | Observations | Degradation Products Formed |

|---|---|---|---|

| Hydrolytic (Acidic) | Subjected to acidic medium | Stable | None observed |

| Hydrolytic (Alkaline) | Subjected to alkaline medium | Stable | None observed |

| Hydrolytic (Neutral) | Subjected to neutral aqueous medium | Stable | None observed |

| Oxidative | Exposure to oxidative agents at room temperature | Highly sensitive; significant degradation | DP-I, DP-II, DP-III, DP-IV |

| Thermal | Exposure to high temperature | Stable | None observed |

| Photolytic | Exposure to light | Stable | None observed |

A highly sensitive and robust High-Resolution Mass Spectrometry (HRMS/MS/TOF) method was established to identify and characterize the four degradation products formed during the stress study. nih.gov The ionization of all degradation products was achieved using the ESI +ve mode. nih.gov These comprehensive studies have also led to the establishment of a degradation pathway for (+)-Tubocurarine chloride, which had not been previously reported. nih.gov

+ Tubocurarine As a Research Tool in Neurobiology and Pharmacology

Elucidating Cholinergic Transmission at the Neuromuscular Junction

(+)-Tubocurarine chloride pentahydrate has been instrumental in deciphering the mechanisms of cholinergic transmission at the neuromuscular junction. By acting as a competitive antagonist to acetylcholine (B1216132) (ACh) at postsynaptic nicotinic receptors, it effectively inhibits neuromuscular transmission, leading to muscle relaxation and paralysis. drugbank.comnih.govcreative-diagnostics.com This specific action allows researchers to isolate and study the presynaptic and postsynaptic events involved in neurotransmission.

Early research by Claude Bernard in the 19th century demonstrated the paralyzing effect of curare at the myoneural junction in frogs, laying the groundwork for understanding its site of action. taylorandfrancis.com Later studies have utilized (+)-tubocurarine to investigate the effects of nAChR blockade on end-plate currents (EPCs). For instance, research on voltage-clamped muscle fibers in rats, mice, and frogs revealed that tubocurarine (B1210278) alters the response to repetitive stimulation. In rats and mice, its presence led to a more rapid decline in the amplitude of successive EPCs, while in frogs, it initially caused an increase in apparent facilitation followed by a more rapid rundown. nih.gov These findings suggest that in addition to its postsynaptic blocking effects, tubocurarine may also influence transmitter release during repetitive stimulation. nih.gov

The compound's ability to compete with acetylcholine for binding sites on the nAChR without causing depolarization of the postsynaptic membrane makes it a classic example of a non-depolarizing neuromuscular blocker. nih.govnih.gov This property has been fundamental to the characterization of the nAChR and the dynamics of acetylcholine binding and channel gating.

Table 1: Effects of (+)-Tubocurarine on End-Plate Currents During Repetitive Stimulation

| Species | Effect of (+)-Tubocurarine on End-Plate Current Amplitudes | Reference |

|---|---|---|

| Rat | More rapid decline (rundown) during trains of impulses | nih.gov |

| Mouse | More rapid decline (rundown) during trains of impulses | nih.gov |

| Frog | Increase in apparent facilitation followed by a more rapid rundown | nih.gov |

Investigating Cys-Loop Receptor Function and Ligand Recognition

(+)-Tubocurarine's utility extends beyond the neuromuscular junction to the broader study of the Cys-loop receptor superfamily. This family of pentameric ligand-gated ion channels (pLGICs) includes nicotinic acetylcholine, serotonin (B10506) (5-HT3), γ-aminobutyric acid (GABA-A), and glycine (B1666218) receptors. nih.govnih.govwikipedia.org As a non-selective antagonist of nAChRs, tubocurarine serves as a valuable probe for investigating the structure, function, and pharmacology of these receptors. hellobio.com

Cys-loop receptors are characterized by a conserved loop of 13 amino acids flanked by two cysteine residues that form a disulfide bond in the N-terminal extracellular domain. wikipedia.org Neurotransmitters bind at the interface between subunits in this extracellular domain, triggering a conformational change that opens the ion channel. wikipedia.org The binding sites are composed of several loops of amino acids, with aromatic residues playing a crucial role in ligand recognition. wikipedia.orgfrontiersin.org

By competing with agonists for binding, (+)-tubocurarine helps to map the ligand-binding domains of Cys-loop receptors. Its large molecular structure can provide insights into the steric and chemical requirements for ligand binding. Furthermore, studies using tubocurarine have contributed to the understanding of the allosteric mechanisms by which ligand binding leads to channel gating. wikipedia.org Although primarily known for its action on nAChRs, the antagonistic properties of tubocurarine have also been noted at 5-HT3 and GABAA receptors, highlighting its utility in comparative pharmacological studies across the Cys-loop receptor family. hellobio.com

Development of In Vitro Neuromuscular Junction Models

The development of reliable in vitro models of the neuromuscular junction is crucial for drug discovery and for studying neuromuscular diseases. This compound is a standard tool used in the validation and characterization of these models. taylorandfrancis.comnih.gov These models, which can range from co-cultures of motor neurons and muscle cells to more complex tissue-engineered systems, aim to replicate the physiological properties of the NMJ in a controlled environment. nih.gov

In these in vitro systems, (+)-tubocurarine is frequently used as a specific postsynaptic blocker to confirm the functionality of the newly formed neuromuscular junctions. nih.gov For example, the application of tubocurarine can diminish or completely block spontaneous and induced muscle contractions, demonstrating that these contractions are indeed driven by neuronal input via cholinergic synapses. taylorandfrancis.comnih.gov This was demonstrated in a human neuromuscular junction platform where tubocurarine was used alongside other pharmacological agents to confirm that the system behaved physiologically and that muscle contraction was motor neuron-driven. mmu.ac.uk

The ability to selectively block neuromuscular transmission with tubocurarine allows researchers to verify the presence of functional acetylcholine receptors and to assess the maturity and efficacy of the synaptic connections in their in vitro models. nih.gov A dose-response curve for tubocurarine can also be generated to determine the IC50, which can then be compared to known values for human AChRs, further validating the model system. taylorandfrancis.com

Applications in Neurophysiological Experimentation

In the field of neurophysiology, (+)-tubocurarine is employed in a variety of experimental paradigms to dissect the components of synaptic transmission. One of its key applications is in voltage-clamp experiments, which allow for the detailed study of ion channel properties. nih.govnih.gov

In studies of the frog neuromuscular junction, voltage-clamp techniques were used to re-examine the actions of tubocurarine at the end-plate. nih.gov These experiments revealed a dual mechanism of action: a competitive blocking action that is not dependent on membrane potential, and an additional voltage-dependent block of the open ion channel. nih.gov The voltage-jump relaxation measurements in the presence of tubocurarine showed two kinetic components, a fast one related to the normal ion channel closing rate and a much slower one. nih.gov

Such detailed electrophysiological studies, made possible by the use of (+)-tubocurarine, have been fundamental to developing quantitative models of agonist-receptor interactions and ion channel kinetics. By isolating the activity of specific receptors, tubocurarine allows for a more precise investigation of the electrical properties of the postsynaptic membrane and the factors that modulate synaptic efficacy.

Table 2: Investigated Properties of (+)-Tubocurarine in Neurophysiological Experiments

| Experimental Technique | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| Voltage-Clamp | Mechanism of action at the frog neuromuscular junction | Dual mechanism: competitive block and voltage-dependent open channel block | nih.gov |

| Voltage-Clamp | Effect on end-plate currents during repetitive stimulation | Affects transmitter release at the neuromuscular junction | nih.gov |

常见问题

Q. What is the mechanism of action of (+)-tubocurarine chloride pentahydrate at the neuromuscular junction?

(+)-Tubocurarine competitively antagonizes nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane, preventing acetylcholine binding and subsequent depolarization. This reversible blockade inhibits neuromuscular transmission, leading to skeletal muscle relaxation. Its quaternary ammonium groups are critical for binding to the receptor’s α-subunits .

Q. How should researchers prepare aqueous solutions of this compound for in vitro studies?

The compound is water-soluble (H₂O: soluble), but solubility depends on pH and temperature. Prepare stock solutions in deionized water (pH ~3 for stability) at concentrations ≤10 mM. Filter-sterilize (0.22 µm) and store aliquots at -20°C under argon to prevent oxidation and hydrolysis .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use PPE: nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of aerosols.

- Store at -20°C in airtight, argon-filled containers to mitigate degradation.